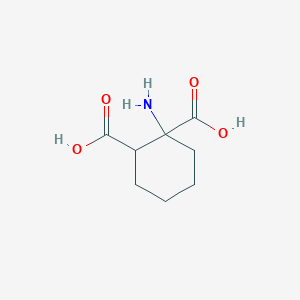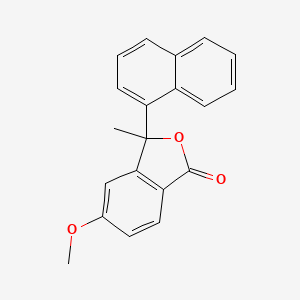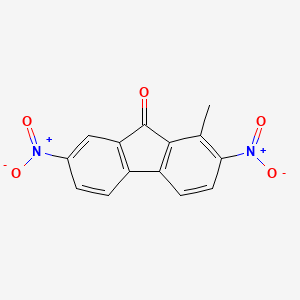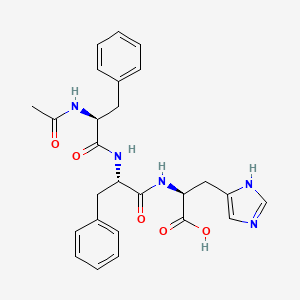![molecular formula C10H8N2O3S3 B14563526 3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62038-67-9](/img/structure/B14563526.png)
3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a nitrothiophene moiety and a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced through a Knoevenagel condensation reaction, where the thiazolidinone core is reacted with 5-nitrothiophene-2-carbaldehyde in the presence of a base such as piperidine.
Methylation: The final step involves the methylation of the thiazolidinone ring, which can be accomplished using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites of enzymes, thereby inhibiting their activity. The nitrothiophene moiety can participate in redox reactions, which may contribute to its biological activity. Additionally, the thiazolidinone core can interact with various biomolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitrothiophene moiety, resulting in different chemical and biological properties.
5-(2-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one:
2-(5-Nitrothiophen-2-yl)-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group, leading to differences in its chemical behavior and biological activity.
Uniqueness
3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the nitrothiophene moiety and the thiazolidinone core makes it a versatile compound for various scientific applications.
Properties
CAS No. |
62038-67-9 |
|---|---|
Molecular Formula |
C10H8N2O3S3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O3S3/c1-11-9(13)7(18-10(11)16)4-2-6-3-5-8(17-6)12(14)15/h2-5,7H,1H3 |
InChI Key |
JQUIWRCDHPPXED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=S)C=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14563445.png)

![1-([1,1'-Biphenyl]-4-yl)-2-diazonioethen-1-olate](/img/structure/B14563451.png)
![N,N'-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide)](/img/structure/B14563456.png)

![1-[3-(Benzyloxy)-2-chlorophenyl]-2-diazonioethen-1-olate](/img/structure/B14563465.png)


![Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]-](/img/structure/B14563492.png)





